

Differential Response of Cancer Cell Lines to the MET Kinase Inhibitor Crizotinib

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Compound of Interest

Compound Name: MET kinase-IN-2

Cat. No.: B12421762

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A Comparative Guide for Researchers

This guide provides a comparative analysis of the differential response of various cancer cell lines to Crizotinib, a potent small-molecule inhibitor of the MET receptor tyrosine kinase. The data presented here, compiled from peer-reviewed studies, offers researchers a valuable resource for selecting appropriate cell line models for investigating MET-targeted therapies.

Introduction to MET Kinase and Crizotinib

The MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion.^{[1][2]} Aberrant activation of the MET signaling pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, or overexpression, is a known driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer.^{[3][4][5]}

Crizotinib is a multi-targeted tyrosine kinase inhibitor that effectively targets MET, as well as ALK and ROS1 kinases.^{[3][5]} Its efficacy is particularly pronounced in tumors harboring MET alterations, making it a valuable tool for both basic research and clinical applications.

Comparative Efficacy of Crizotinib Across Cancer Cell Lines

The sensitivity of cancer cell lines to Crizotinib varies significantly and is often correlated with their MET dependency. Cell lines with MET gene amplification are generally more sensitive to

the inhibitory effects of Crizotinib.

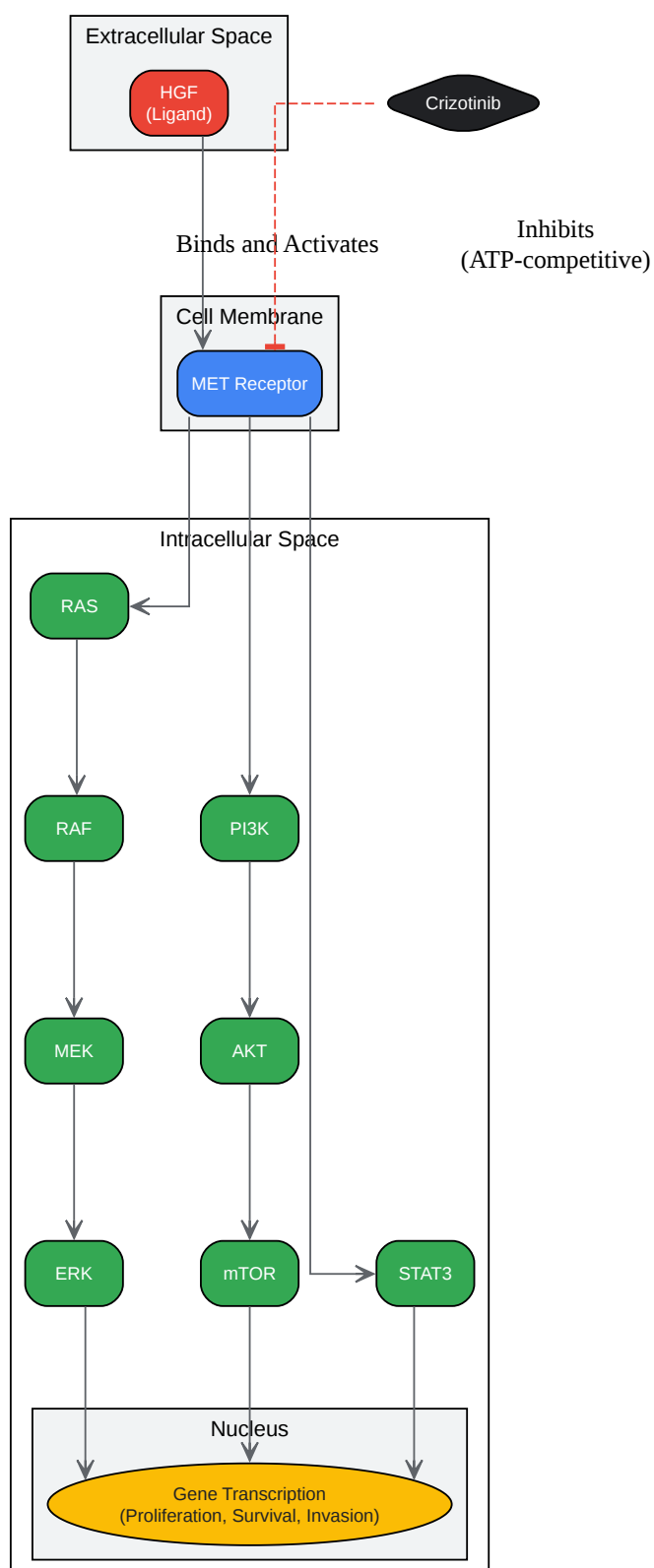
Quantitative Analysis of Crizotinib Potency

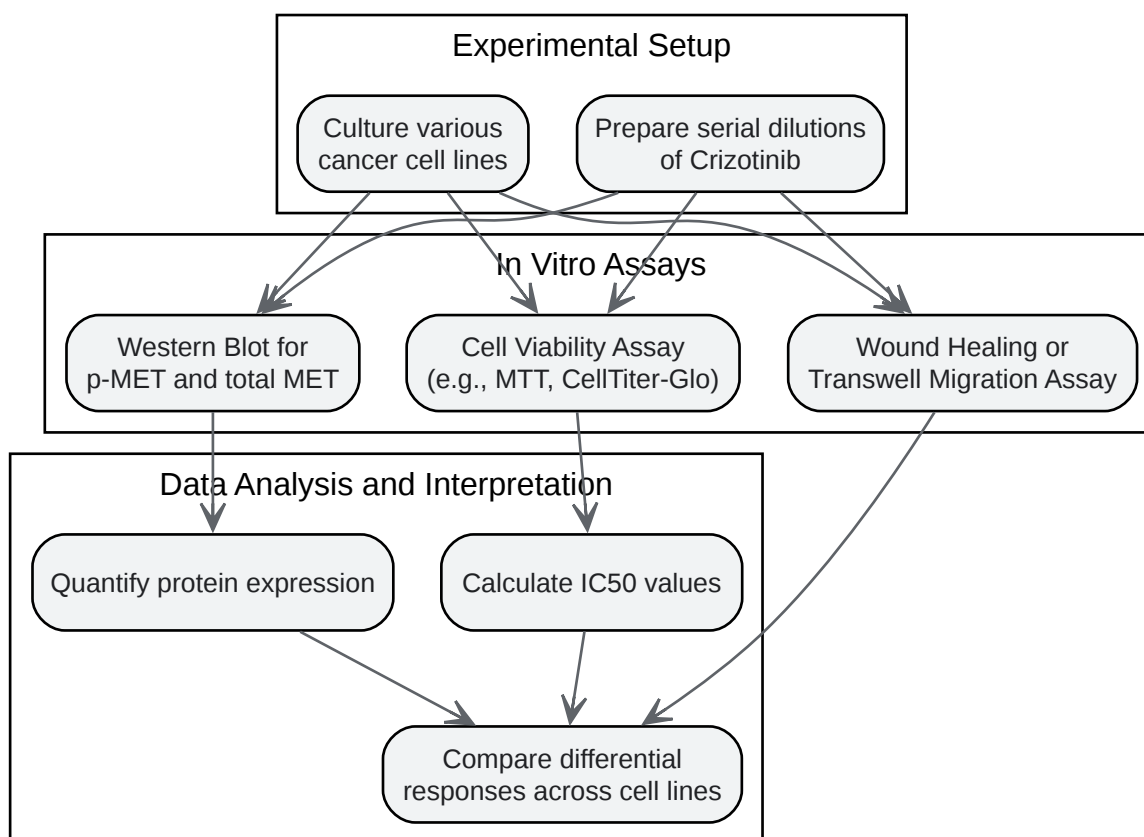
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Crizotinib in a panel of cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

Cell Line	Cancer Type	MET Status	IC ₅₀ (μM)	Reference
MKN45	Gastric Cancer	MET Amplification	<0.2	[4]
HSC58	Gastric Cancer	MET Amplification	<0.2	[4]
58As1	Gastric Cancer	MET Amplification	<0.2	[4]
58As9	Gastric Cancer	MET Amplification	<0.2	[4]
SNU5	Gastric Cancer	MET Amplification	<0.2	[4]
Hs746T	Gastric Cancer	MET Amplification	<0.2	[4]
MDA-MB-231	Breast Cancer	Not Specified	5.16	[3]
MCF-7	Breast Cancer	Not Specified	1.5	[3]
SK-BR-3	Breast Cancer	Not Specified	3.85	[3]

Visualizing the MET Signaling Pathway and Crizotinib's Mechanism of Action

To understand how Crizotinib exerts its effects, it is essential to visualize the MET signaling pathway and the point of intervention.





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